molecular formula C15H9Cl2NO3 B2644775 2-[(2,3-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 321430-36-8

2-[(2,3-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2644775
CAS No.: 321430-36-8
M. Wt: 322.14
InChI Key: CZKHASYPHVMQIJ-UHFFFAOYSA-N
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Description

2-[(2,3-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dichlorophenyl group attached to a methoxy group, which is further connected to a dihydroisoindole-dione core. The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Scientific Research Applications

2-[(2,3-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Isoindoline-1,3-dione derivatives have been studied for their potential as inhibitors of acetylcholinesterase . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the brain. Inhibiting this enzyme can increase the level of acetylcholine, which is beneficial in conditions like Alzheimer’s disease where there is a significant decrease in acetylcholine level in the brain .

Future Directions

The future directions for the study of “2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione” and similar compounds could involve further exploration of their potential as acetylcholinesterase inhibitors . This could include more detailed studies on their synthesis, mechanism of action, and potential therapeutic applications, particularly in the treatment of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 2,3-dichlorophenol with phthalic anhydride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorophenyl N-(2-methoxy-5-methylphenyl)carbamate
  • 2,5-Dichlorophenyl N-(2,3-dimethylphenyl)carbamate
  • 2,4-Dichloro-6-methylphenyl N-(2,3-dichlorophenyl)carbamate

Uniqueness

2-[(2,3-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the dichlorophenyl and methoxy groups enhances its ability to participate in various chemical reactions and interact with biological targets .

Properties

IUPAC Name

2-[(2,3-dichlorophenyl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3/c16-12-7-3-4-9(13(12)17)8-21-18-14(19)10-5-1-2-6-11(10)15(18)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKHASYPHVMQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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